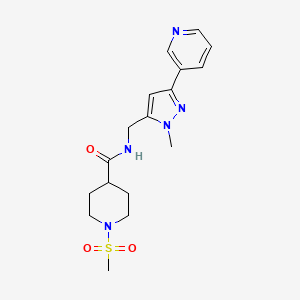

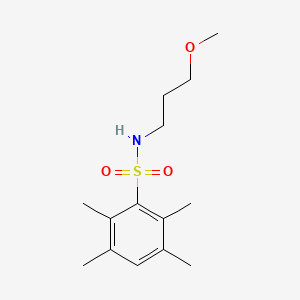

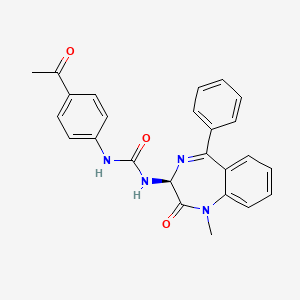

4-(1,3-Dioxolan-2-yl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)butanoic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Aplicaciones Científicas De Investigación

Optical Gating of Synthetic Ion Channels

Research by Ali et al. (2012) demonstrates the application of a photolabile protecting group, related to the chemical structure , in the optical gating of nanofluidic devices. These synthetic ion channels can be controlled by UV-light, leading to potential applications in controlled release, sensing, and information processing (Ali et al., 2012).

Hydroxy-Group Protection in Synthesis

Gioeli and Chattopadhyaya (1982) have used the fluoren-9-ylmethoxycarbonyl (Fmoc) group, closely related to the queried chemical, for protecting hydroxy-groups during synthesis. This technique allows for the selective removal of the Fmoc group without affecting other sensitive functional groups, facilitating the synthesis of complex organic molecules (Gioeli & Chattopadhyaya, 1982).

Facilitating N-Substituted Hydroxamic Acids Synthesis

Mellor and Chan (1997) discussed the use of N-fluoren-9-ylmethoxycarbonyl-N-alkylhydroxylamines in synthesizing structurally diverse N-substituted hydroxamic acids. This research showcases the versatility of fluorenylmethoxycarbonyl-based compounds in organic synthesis, enabling the preparation of valuable chemical entities for various applications (Mellor & Chan, 1997).

Preparation of Enantiomerically Pure Diaminobutyric Acids

Schmidt et al. (1992) outlined the synthesis of enantiomerically pure diaminobutyric acids using Fmoc protected α-amino groups. This method is pivotal for producing compounds with precise stereochemical configurations, essential for the development of pharmaceuticals and biologically active substances (Schmidt et al., 1992).

Development of Orthogonally Protected Amino Acid Esters

Temperini et al. (2020) developed a synthetic strategy for orthogonally protected amino acid esters, utilizing the base-labile protecting group 9-fluorenylmethyloxycarbonyl (Fmoc). This approach is critical for the synthesis of non-proteinogenic amino acids, highlighting the chemical's role in advancing peptide synthesis technology (Temperini et al., 2020).

Propiedades

IUPAC Name |

4-(1,3-dioxolan-2-yl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)butanoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H23NO6/c24-21(25)19(9-10-20-27-11-12-28-20)23-22(26)29-13-18-16-7-3-1-5-14(16)15-6-2-4-8-17(15)18/h1-8,18-20H,9-13H2,(H,23,26)(H,24,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UTOSIONZRWRVIF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(O1)CCC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H23NO6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

397.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(Dicyanomethylidene)-[1,3]dithiolo[4,5-b]pyrazine-5,6-dicarbonitrile](/img/structure/B2549951.png)

![(E)-N-(3-(2-methoxyethyl)-5,7-dimethylbenzo[d]thiazol-2(3H)-ylidene)-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B2549953.png)

![N-[(2E)-1-[(4-Methylphenyl)methoxy]-1,2-dihydropyridin-2-ylidene]benzenesulfonamide](/img/structure/B2549961.png)

![2-{[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)amino]methylidene}propanedinitrile](/img/structure/B2549964.png)

![tert-Butyl 3-formyl-5,6-dihydroimidazo[1,5-a]pyrazine-7(8H)-carboxylate](/img/structure/B2549965.png)

![2-[(2,5-Dimethyl-furan-3-carbonyl)-amino]-3-phenyl-propionic acid](/img/structure/B2549968.png)